molecular formula C21H18BrN5O2 B2942069 N-(4-bromophenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 895004-83-8

N-(4-bromophenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2942069
CAS No.: 895004-83-8
M. Wt: 452.312
InChI Key: OPWAIVVNDKXXCH-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18BrN5O2 and its molecular weight is 452.312. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis and PET Imaging

Radiosynthesis of [18F]PBR111 for PET Imaging : A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds similar in structure to the query, has been reported as selective ligands of the translocator protein (18 kDa). These compounds, through modifications allowing fluorine-18 labeling, enable in vivo imaging using positron emission tomography (PET). This application is crucial for studying neuroinflammatory processes, highlighting the importance of such compounds in neuroscience research (Dollé et al., 2008).

Antimicrobial Activity

Synthesis and Antimicrobial Activity : Research has focused on the synthesis of new heterocycles incorporating antipyrine moiety, demonstrating the antimicrobial properties of these compounds. These studies indicate the potential for developing new antimicrobial agents from this class of compounds (Bondock et al., 2008).

In Vitro Biological Evaluation

Novel Pyrazolo[1,5-a]pyrimidines as TSPO Ligands : A series of pyrazolo[1,5-a]pyrimidines related to the compound was synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. This research underscores the compound's relevance in developing neuroimaging agents for detecting neuroinflammation (Damont et al., 2015).

Synthesis and Characterization

Synthesis of Pyrimidine and Pyrazole Derivatives : The synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives showcases the versatility of these compounds in generating diverse heterocyclic structures. This area of research not only expands the chemical space of these compounds but also explores their potential biological activities (Rahmouni et al., 2014).

Properties

IUPAC Name

N-(4-bromophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN5O2/c1-13-3-8-18(14(2)9-13)27-20-17(10-24-27)21(29)26(12-23-20)11-19(28)25-16-6-4-15(22)5-7-16/h3-10,12H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWAIVVNDKXXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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